
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester is a complex organic compound known for its unique molecular structure and diverse applications in scientific research. This compound is a derivative of gibberellin, a class of plant hormones that regulate growth and influence various developmental processes. The molecular weight of this compound is approximately 446.49 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves multiple steps, starting from the basic gibberellin structure. The process typically includes the introduction of keto and diacetyloxy groups through specific chemical reactions. These reactions often require controlled conditions such as specific temperatures, pH levels, and the presence of catalysts to ensure the desired modifications are achieved.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. This requires precise control over reaction conditions to maintain product consistency and yield. The use of high-quality reagents and advanced purification techniques is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds
Wissenschaftliche Forschungsanwendungen
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference material and in the synthesis of other complex molecules.
Biology: Studied for its role in plant growth regulation and developmental processes.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of agricultural products and growth regulators.
Wirkmechanismus
The mechanism of action of 9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves its interaction with specific molecular targets and pathways. In plants, it binds to gibberellin receptors, triggering a cascade of events that promote growth and development. This includes the activation of genes involved in cell elongation, division, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gibberellin A1 Methyl Ester: A closely related compound with similar growth-regulating properties.
Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester: Another derivative with slight structural differences.
Uniqueness
9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and industrial applications, offering advantages over other similar compounds in terms of stability, reactivity, and efficacy .
Eigenschaften
Molekularformel |
C24H28O9 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-7,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C24H28O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h14-17H,1,6-10H2,2-5H3/t14-,15+,16-,17-,21?,22+,23-,24-/m1/s1 |
InChI-Schlüssel |
YNZJRNSUDDIHMD-IOWYJMAUSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]23[C@@H]4CC[C@@]5(C[C@@]4([C@H]([C@@H]2C1(C(=O)O3)C)C(=O)OC)C(=O)C5=C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CCC23C4CCC5(CC4(C(C2C1(C(=O)O3)C)C(=O)OC)C(=O)C5=C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
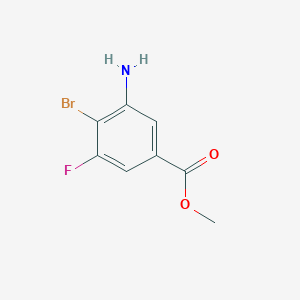
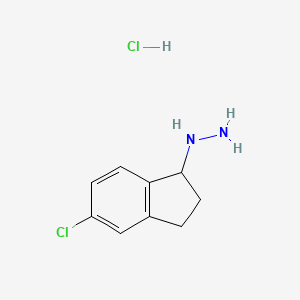
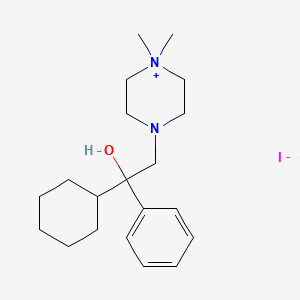

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
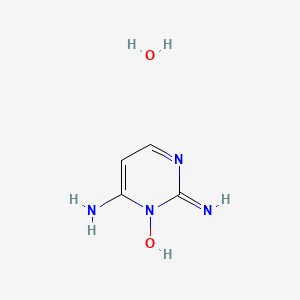

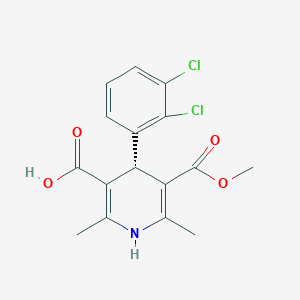
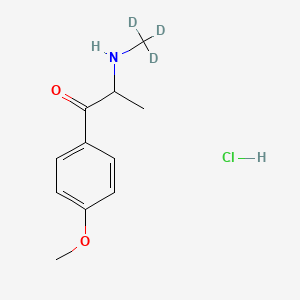
![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)
![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
